1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene
Description
Properties
IUPAC Name |
1-nitro-3-(2-nitroprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERQCTVLGKJURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Henry Reaction Conditions
The nitroaldol reaction between 3-nitrobenzaldehyde and nitroethane is the most widely reported method. The procedure involves:
-
Reagents : 3-Nitrobenzaldehyde (1 equiv.), nitroethane (1.5 equiv.), n-butylamine (2 equiv.), acetic acid (solvent).
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Procedure : The mixture is sonicated at 60°C until aldehyde conversion is complete (monitored by GC). The product is precipitated in ice water, filtered, and recrystallized from ethanol/ethyl acetate.
Mechanistic Insights
The reaction proceeds via base-catalyzed enolate formation from nitroethane, followed by nucleophilic attack on the aldehyde. The E-configuration of the alkene is stabilized by conjugation with the aromatic ring and nitro groups.
Industrial Adaptations
Scaling this method requires optimized heat transfer systems due to exothermic enolate formation. Industrial setups use continuous flow reactors with in-line pH monitoring to control side reactions.
Microwave-Assisted Synthesis
Solvent-Free Protocol
A green chemistry approach eliminates traditional solvents:
Advantages Over Conventional Heating
Microwave irradiation reduces reaction time from hours to minutes and improves regioselectivity. The dielectric heating mechanism minimizes thermal decomposition, enhancing purity.
Baylis-Hillman Reaction Modifications
Limitations
This route suffers from lower yields due to competing polymerization of nitroethylene. Recent advances using TEMPO radicals suppress side reactions, improving yields to 65%.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitroaldol Reaction | Sonicated, 60°C | 68–75% | High scalability, low cost | Long reaction time (6–8 hr) |
| Microwave-Assisted | 300 W, 80°C, 10 min | 78–82% | Rapid, solvent-free, high purity | Specialized equipment required |
| Baylis-Hillman Approach | TiCl₄, DCM, 0°C | 50–65% | Modular for derivatives | Multi-step, moderate yields |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form nitrobenzoic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) with hydrochloric acid (HCl)
Oxidation: KMnO4, chromium trioxide (CrO3)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3)
Major Products Formed
Reduction: 1-Amino-3-(2-aminoprop-1-en-1-yl)benzene
Oxidation: 3-(2-Nitroprop-1-en-1-yl)benzoic acid
Substitution: Various substituted nitrobenzenes depending on the substituent introduced
Scientific Research Applications
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s nitro groups can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzene Ring
The compound’s reactivity and physical properties are influenced by substituents on the aromatic ring. Key analogues include:
- (E)-1-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene (1c) : A methoxy group at the meta position enhances electron density, altering reactivity in electrophilic substitutions. Yield: 75% .
- Yield: 71% .
- 1-Nitro-4-(2-nitroprop-1-enyl)benzene : A second nitro group at the para position increases polarity and hydrogen-bonding capacity, as evidenced by its crystal packing via C–H···O interactions .
Nitroalkene Chain Variations
- 1-Nitro-3-((E)-2-nitrovinyl)benzene (Compound 10): Lacks the β-methyl group, leading to reduced steric protection. IR: 1694 cm⁻¹ (C=C), 1521 cm⁻¹ (NO₂). ¹H NMR: δ 8.18 (d, J = 12.0 Hz, alkene proton) .
- 1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene (Compound 11): A β-ethyl group increases hydrophobicity. IR: 1664 cm⁻¹ (C=C), 1526 cm⁻¹ (NO₂). ¹H NMR: δ 2.69 (s, CH₃) .
Table 2: Spectroscopic Comparison of Nitroalkenes
| Compound | IR (C=C, cm⁻¹) | IR (NO₂, cm⁻¹) | ¹H NMR (Alkene Proton, δ) |
|---|---|---|---|
| 1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene | 1694 | 1521 | 8.18 (d, J = 12.0 Hz) |
| 1-Nitro-3-((E)-2-nitrovinyl)benzene | 1694 | 1521 | 8.18 (d, J = 12.0 Hz) |
| 1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene | 1664 | 1526 | 7.72 (d, J = 12.0 Hz) |
Crystallographic and Conformational Analysis
- 1-Nitro-4-(2-nitroprop-1-enyl)benzene: Crystallizes in the monoclinic P2₁/c space group with a = 13.3621 Å, b = 7.4026 Å, c = 15.1983 Å. π–π stacking (centroid distances: 3.695–3.804 Å) stabilizes the structure .
- 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene : Exhibits similar E conformation but lacks intermolecular hydrogen bonds due to the absence of polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
